2-(3-Bromophenyl)benzo[D]thiazole
Overview
Description
2-(3-Bromophenyl)benzo[D]thiazole is a heterocyclic compound that contains both a benzene ring and a thiazole ring The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Mechanism of Action
Target of Action
2-(3-Bromophenyl)benzo[D]thiazole is a derivative of the thiazole class of compounds . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives have been reported to have potent activity against various targets, including enzymes and receptors involved in critical biological pathways .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in the function of these targets . For instance, some thiazole derivatives have been reported to inhibit enzymes, thereby disrupting the biochemical pathways these enzymes are involved in .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways, depending on their specific targets . For example, some thiazole derivatives have been reported to inhibit enzymes involved in critical biochemical pathways, leading to downstream effects such as disruption of cellular processes .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.
Result of Action
Thiazole derivatives have been reported to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and its impact on the biochemical pathways these targets are involved in .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action and stability of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
2-(3-Bromophenyl)benzo[D]thiazole is part of the thiazole family, which has been found in many potent biologically active compounds . Thiazoles have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines
Molecular Mechanism
Thiazole derivatives have been found to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)benzo[D]thiazole typically involves the reaction of 2-iodoaniline with 3-bromobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction conditions often include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)benzo[D]thiazole can undergo various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include electrophiles such as halogens or nitro groups, and the reactions are typically carried out in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Nucleophiles such as amines or thiols can be used, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation can produce a sulfoxide or sulfone derivative.
Scientific Research Applications
2-(3-Bromophenyl)benzo[D]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)benzo[D]thiazole
- 2-(3-Chlorophenyl)benzo[D]thiazole
- 2-(3-Methylphenyl)benzo[D]thiazole
Uniqueness
2-(3-Bromophenyl)benzo[D]thiazole is unique due to the presence of the bromine atom on the phenyl ring, which can significantly influence its reactivity and biological activity. Compared to its analogs with different substituents, the bromine atom can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable scaffold in drug design and materials science .
Properties
IUPAC Name |
2-(3-bromophenyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNS/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMGDNMMLIJSQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80422988 | |
Record name | 2-(3-BROMOPHENYL)BENZO[D]THIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80422988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19654-14-9 | |
Record name | 2-(3-BROMOPHENYL)BENZO[D]THIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80422988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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